Product packaging for Ammonium Tetrakis(4-carboxyphenyl)borate(Cat. No.:)

Ammonium Tetrakis(4-carboxyphenyl)borate

Cat. No.: B13705605
M. Wt: 513.3 g/mol
InChI Key: MUXXBQBNFWCEAA-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ammonium Tetrakis(4-carboxyphenyl)borate is a lipophilic anionic reagent that serves as a source of the tetrakis(4-carboxyphenyl)borate anion. Its primary research value lies in its ability to form coordination complexes with various metal ions, facilitating their isolation, extraction, and analytical characterization. The carboxylic acid functional groups on the phenyl rings make this borate derivative particularly useful for constructing supramolecular assemblies and for applications in aqueous-organic interface studies, such as in ion-selective electrodes or sensors. Similar ammonium tetraphenylborate derivatives are recognized for their role as cocatalysts in metallocene catalytic systems for olefin polymerization, where they help generate cationic active sites. As a building block in organoboron chemistry, this compound enables the exploration of new reactivity and material properties. The mechanism of action involves the borate anion acting as a weakly coordinating counterion or a complexing agent, altering the solubility and reactivity of associated cationic species. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H24BNO8 B13705605 Ammonium Tetrakis(4-carboxyphenyl)borate

Properties

Molecular Formula

C28H24BNO8

Molecular Weight

513.3 g/mol

IUPAC Name

azanium;tetrakis(4-carboxyphenyl)boranuide

InChI

InChI=1S/C28H20BO8.H3N/c30-25(31)17-1-9-21(10-2-17)29(22-11-3-18(4-12-22)26(32)33,23-13-5-19(6-14-23)27(34)35)24-15-7-20(8-16-24)28(36)37;/h1-16H,(H,30,31)(H,32,33)(H,34,35)(H,36,37);1H3/q-1;/p+1

InChI Key

MUXXBQBNFWCEAA-UHFFFAOYSA-O

Canonical SMILES

[B-](C1=CC=C(C=C1)C(=O)O)(C2=CC=C(C=C2)C(=O)O)(C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O.[NH4+]

Origin of Product

United States

Synthetic Methodologies and Functionalization Strategies for Arylborates

Precursor Synthesis for Tetrakis(carboxyphenyl)borate Anions

The formation of the [B(C₆H₄-4-COOH)₄]⁻ anion is the foundational step. This typically involves the creation of carbon-boron bonds through organometallic intermediates.

A primary and powerful method for forming aryl-boron bonds is through halogen-lithium exchange. wikipedia.org This kinetically controlled reaction is highly efficient for creating aryllithium reagents, which can then be "quenched" with a boron electrophile. wikipedia.orgresearchgate.net

The process generally begins with an aryl halide precursor, such as a protected 4-halobenzoic acid (e.g., methyl 4-bromobenzoate), to prevent the acidic proton of the carboxyl group from interfering with the highly basic organolithium reagent. The reaction is conducted at low temperatures (typically -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. harvard.edu An alkyllithium reagent, most commonly n-butyllithium (n-BuLi), is added to perform the exchange. wikipedia.org The rate of exchange is dependent on the halogen, following the trend I > Br > Cl. wikipedia.orgscribd.com

Once the aryllithium species is formed, a boron electrophile such as boron trichloride (B1173362) (BCl₃) or a trialkyl borate (B1201080) like trimethyl borate (B(OCH₃)₃) is introduced. The aryllithium reagent acts as a nucleophile, attacking the electrophilic boron center and displacing the chloride or methoxy (B1213986) groups. This step is repeated until all four aryl groups are attached to the central boron atom, forming a lithium borate "ate-complex". wikipedia.orgharvard.edu A final hydrolysis step removes the protecting groups from the carboxyl functions, yielding the tetrakis(4-carboxyphenyl)borate anion.

Table 1: Key Parameters in Halogen-Lithium Exchange for Arylborate Synthesis

Parameter Description Common Examples Rationale
Aryl Halide The source of the carboxyphenyl group. Methyl 4-bromobenzoate, Ethyl 4-iodobenzoate The halogen facilitates the exchange. Esters protect the acidic carboxyl group. Iodine and bromine are preferred for faster reaction rates. wikipedia.org
Organolithium Reagent The source of lithium for the exchange. n-Butyllithium (n-BuLi), tert-Butyllithium (t-BuLi) Potent bases and nucleophiles that readily exchange with halogens at low temperatures. nih.gov
Solvent Medium for the reaction. Tetrahydrofuran (THF), Diethyl ether (Et₂O) Aprotic polar solvents that solvate the organometallic intermediates without reacting.
Temperature Critical for controlling reactivity. -78 °C to -100 °C Prevents side reactions, such as the degradation of the organolithium reagent or unwanted reactions with the solvent.

| Boron Electrophile | The source of the central boron atom. | Trimethyl borate (B(OCH₃)₃), Boron trichloride (BCl₃) | Provides the electrophilic boron center for the aryllithium species to attack. |

While halogen-lithium exchange is prevalent, other methods can be employed. One notable alternative involves the use of Grignard reagents (organomagnesium halides). The synthesis pathway is analogous: a 4-halobenzoic acid derivative is reacted with magnesium metal to form the Grignard reagent, which is then quenched with a boron electrophile. This method can be advantageous as Grignard reagents are often more tolerant of certain functional groups compared to their organolithium counterparts. wikipedia.org

More recent advancements have explored direct deoxygenative borylation of carboxylic acids. nih.gov This innovative, metal-free approach could potentially offer a more direct route to arylboron compounds from readily available carboxylic acids, bypassing the need for pre-halogenated substrates. nih.gov Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent another powerful tool in organoboron chemistry, although they are more commonly used for synthesizing boronic acids rather than tetra-arylborates directly. nih.gov

Counter-Ion Exchange and Ammonium (B1175870) Salt Formation

Following the synthesis of the borate anion, which is typically isolated as a lithium or sodium salt, the next step is to introduce the ammonium (NH₄⁺) counter-ion.

A straightforward method for forming the ammonium salt is through a direct acid-base reaction. material-properties.org The tetrakis(4-carboxyphenyl)borate salt can be carefully acidified to produce the corresponding tetra-acid. This acidic form is then dissolved in a suitable solvent and neutralized by the stoichiometric addition of an ammonium base, such as ammonium hydroxide (B78521) (NH₄OH). material-properties.orgreddit.com The reaction results in the formation of the ammonium borate salt and water. material-properties.org Evaporation of the solvent or precipitation by adding a less polar co-solvent yields the solid Ammonium Tetrakis(4-carboxyphenyl)borate.

Ion exchange provides a more refined method for swapping counter-ions. zeolite-products.com This technique is widely used for ammonium removal and recovery in various applications and can be adapted for synthesis. zeolitanatural.comresearchgate.netresearchgate.net In a typical procedure, a solution containing the lithium or sodium salt of tetrakis(4-carboxyphenyl)borate is passed through a column packed with an ion-exchange resin. canterbury.ac.nz The resin is pre-charged with ammonium ions (NH₄⁺). As the borate salt solution flows through the column, the resin captures the lithium or sodium ions and releases ammonium ions into the solution, which then associate with the borate anion. zeolite-products.com The eluent from the column is a solution of the desired this compound. This method is particularly effective for achieving high purity.

Table 2: Comparison of Ammonium Salt Formation Methods

Method Principle Advantages Disadvantages
Acid-Base Reaction Neutralization of the borate tetra-acid with an ammonium base. material-properties.org Simple, direct, and uses common reagents. Requires isolation of the potentially unstable tetra-acid intermediate; may require careful pH control.

| Ion Exchange | Swapping of the initial metal cation (e.g., Na⁺) for NH₄⁺ using a resin. zeolite-products.com | High purity, can be performed under mild conditions, and avoids handling of strong acids or bases. zeolitanatural.com | Requires specialized ion-exchange resins and column chromatography equipment. |

Post-Synthetic Modification and Derivatization of the Borate Framework

The this compound molecule possesses four peripheral carboxylic acid groups, which are ideal handles for post-synthetic modification (PSM). rsc.orgbath.ac.uk This strategy allows for the covalent attachment of other molecules, tailoring the properties of the borate for specific applications. Such modifications are common in the functionalization of metal-organic frameworks (MOFs) where similar carboxylate linkers are used. nih.gov

The carboxylic acid groups can undergo a variety of classic organic reactions. For example, they can be converted to:

Esters: Through Fischer esterification with various alcohols in the presence of an acid catalyst.

Amides: By reaction with primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC) to form stable amide bonds. nih.gov This is a particularly robust method for attaching complex organic molecules, including biomolecules or fluorescent dyes. nih.gov

Acid Halides: Reaction with reagents like thionyl chloride (SOCl₂) can convert the carboxylic acids into more reactive acyl chlorides, which can then be used to form a wider range of derivatives.

These derivatization reactions enable the borate framework to be integrated into larger systems, such as polymers, or to have its solubility and electronic properties systematically tuned. rsc.org

Chemical Functionalization of Peripheral Carboxyl Groups

One of the primary methods for functionalizing these carboxyl groups is through amide bond formation . This reaction typically involves the coupling of the carboxylic acid with a primary or secondary amine. To facilitate this reaction, the carboxylic acid is often activated to form a more reactive intermediate. This activation can be achieved using various coupling reagents. The general principle of amide coupling involves the reaction of an activated carboxylic acid with an amine. researchgate.net

While direct examples for this compound are not extensively detailed in the literature, the functionalization of analogous tetracarboxylic aromatic molecules provides a clear precedent. For instance, meso-tetrakis(4-carboxyphenyl)porphyrin (TCPP), which also possesses four peripheral carboxyl groups, has been successfully functionalized through amide linkages. In one example, TCPP was reacted with an amine-terminated polyethylene (B3416737) glycol (PEG), specifically Jeffamine M-600, to form PEGylated porphyrin derivatives. researchgate.net This process enhances the solubility and biocompatibility of the molecule. This type of reaction demonstrates that the carboxyl groups on such aryl structures are accessible and reactive for amide coupling.

Another potential functionalization pathway is esterification . This involves the reaction of the carboxyl groups with alcohols to form esters. Similar to amidation, this reaction is often catalyzed by an acid or requires the activation of the carboxylic acid. Esterification can be used to introduce a variety of alkyl or aryl groups, thereby modifying the steric and electronic properties of the parent molecule.

The table below summarizes potential functionalization reactions for the peripheral carboxyl groups.

Reaction TypeReagentsFunctional Group Introduced
Amide CouplingAmine (R-NH2), Coupling AgentAmide (-CONH-R)
EsterificationAlcohol (R-OH), Acid CatalystEster (-COO-R)

These functionalization strategies are foundational for the subsequent integration of the arylborate into larger molecular architectures and composite materials.

Integration into Composite Materials via Covalent Linkages

The tetravalent nature of the tetrakis(4-carboxyphenyl)borate anion makes it an excellent candidate as a building block or cross-linking agent for the construction of larger, multidimensional materials. The peripheral carboxyl groups, either in their native state or after functionalization, can form covalent bonds with other molecules to create extended networks, such as polymers and covalent organic frameworks (COFs).

A key strategy for integrating these molecules into inorganic or hybrid materials is through the formation of stable covalent linkages with a matrix. An example of this approach is demonstrated with the analogous compound, tetrakis(4-carboxyphenyl)porphyrin (TCPP). TCPP has been incorporated into periodic mesoporous organosilica (PMO). rsc.org In this process, the TCPP is first functionalized by reacting its carboxyl groups with (3-Aminopropyl)triethoxysilane (APTES). This reaction forms amide bonds and results in a TCPP-silsesquioxane precursor, which has four triethoxysilane (B36694) groups. rsc.org This functionalized molecule can then undergo co-condensation with a silica (B1680970) source to form a robust, porous material where the TCPP units are covalently integrated into the silica framework. rsc.org This method highlights how the functionalized carboxyl groups can serve as anchor points for building composite materials.

Furthermore, the structural motif of a central atom with multiple, radially extending functional arms is fundamental to the design of Covalent Organic Frameworks (COFs) . COFs are crystalline, porous materials constructed from organic building blocks linked by strong covalent bonds. Arylborates and related structures can act as multitopic linkers in the synthesis of COFs. For instance, boronic acid-functionalized molecules are common precursors for the synthesis of boronate-ester-linked COFs. The tetracarboxylate structure of the tetrakis(4-carboxyphenyl)borate anion provides the necessary geometry to act as a 4-connecting node in the formation of a 2D or 3D COF, where the carboxyl groups would react with suitable multitopic linkers to form the extended framework.

The borate core itself can also play a role in the formation of cross-linked polymer networks. Borate ions are known to cross-link polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA). nih.gov While this often involves non-covalent interactions, the principle of using a boron-containing species to link polymer chains is well-established. In the case of tetrakis(4-carboxyphenyl)borate, the carboxyl groups could be used to covalently attach the borate core to a polymer backbone, creating a cross-linked material with potentially enhanced thermal and mechanical properties due to the presence of the rigid borate core. The introduction of B–O bonds into polymer networks can significantly improve the thermal stability of the materials. rsc.org

The table below outlines strategies for integrating arylborates into composite materials.

Integration StrategyLinkage TypeResulting MaterialKey Feature
Silanization & Co-condensationAmide & SiloxanePeriodic Mesoporous OrganosilicaCovalent integration into an inorganic matrix.
COF SynthesisEster, Amide, etc.Covalent Organic FrameworkFormation of a crystalline, porous material.
Polymer Cross-linkingCovalent bond to polymer backboneCross-linked Polymer NetworkEnhanced thermal and mechanical stability.

Structural Elucidation and Supramolecular Assembly of Carboxylated Borates

X-ray Crystallographic Analysis of Ammonium (B1175870) Tetrakis(4-carboxyphenyl)borate and Related Analogs

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms and molecules in the solid state. For carboxylated borates, this technique reveals how individual ions pack to form a stable crystal lattice, stabilized by a network of non-covalent interactions.

The crystal structure of compounds based on the tetrakis(4-carboxyphenyl)borate anion is heavily influenced by the strong hydrogen-bonding capabilities of the carboxylic acid moieties and the ionic nature of the borate (B1201080) core. While the specific crystal structure of the ammonium salt is not detailed in the provided sources, the behavior of analogous molecules, such as arylboronic acids and other tetracarboxylic acids, allows for the elucidation of expected packing motifs.

Arylboronic acids, for instance, demonstrate a strong tendency to form cyclic hydrogen-bonded dimers in the solid state. nih.gov Similarly, carboxylic acids are well-known to form robust dimeric synthons through pairs of O-H···O hydrogen bonds. semanticscholar.org In a molecule with four such groups arranged tetrahedrally, these interactions can propagate into extensive one-, two-, or three-dimensional networks. researchgate.net For the tetrakis(4-carboxyphenyl)borate anion, the primary intermolecular interactions governing crystal packing are:

Hydrogen Bonding: The carboxylic acid groups are the dominant directors of the supramolecular assembly. They can form strong, cyclic dimers with neighboring anions, creating a robust network.

Ionic Interactions: The negatively charged borate core interacts electrostatically with the positively charged ammonium cations. These cations are positioned within the voids of the anionic network.

N-H···O Hydrogen Bonds: The ammonium cation itself acts as a hydrogen bond donor, forming charge-assisted hydrogen bonds with the carboxylate oxygen atoms of the borate anion. mdpi.com These interactions further brace the supramolecular structure, linking the anionic frameworks together.

In related tetraboronic acids with a tetrahedral core, the hydrogen bonding between the boronic acid groups leads to the formation of highly porous, diamondoid networks. nih.gov It is anticipated that ammonium tetrakis(4-carboxyphenyl)borate would adopt a similar, albeit denser, network structure, with the voids occupied by the ammonium cations.

Table 1: Key Intermolecular Interactions in Carboxylated Borate Assemblies

Interaction Type Donor Acceptor Typical Role in Crystal Packing
Carboxyl Dimer Carboxyl O-H Carboxyl C=O Formation of robust, dimeric synthons; network propagation.
Charge-Assisted H-Bond Ammonium N-H Carboxyl C=O or C-O⁻ Linking cations to the anionic framework; structural reinforcement. mdpi.com

The choice of cation and the presence of polar functional groups are critical determinants of the final supramolecular architecture in carboxylated borate salts.

The polar carboxylic acid groups are the primary drivers of self-assembly. Their ability to form directional hydrogen bonds dictates the formation of predictable supramolecular synthons, which are reliable building blocks in crystal engineering. researchgate.net The orientation of these groups, fixed by the tetrahedral boron core, predetermines the geometry of the resulting network, promoting the formation of porous, often interpenetrated, structures analogous to those seen in tetraboronic acids. nih.gov

Self-Assembly Mechanisms in Solution and at Interfaces

The principles of molecular recognition that dictate the solid-state structure of this compound also govern its behavior in solution and at interfaces. The directional nature of hydrogen bonding and the amphiphilic character of the ion facilitate spontaneous organization into ordered structures.

In solution, particularly in less polar solvents, the tetrakis(4-carboxyphenyl)borate anion can engage in self-assembly through the formation of hydrogen-bonded networks. The carboxylic acid groups are the key players in this process. Similar to the solid state, they can form dimeric linkages, leading to the creation of oligomeric or polymeric supramolecular chains and networks. semanticscholar.org

The persistence of these assemblies depends on the solvent environment. In polar, protic solvents like water, solvent molecules can compete for hydrogen bonding sites, disrupting the intermolecular association between the borate anions. However, even in aqueous solutions, localized, ordered structures can form, particularly near surfaces or interfaces where the local environment is different from the bulk solution. The presence of four carboxylic acid groups on a single molecular entity increases the probability and stability of forming extended networks compared to simpler monocarboxylic acids. researchgate.net

The amphiphilic nature of the tetrakis(4-carboxyphenyl)borate anion—possessing a charged, hydrophilic core and more hydrophobic phenyl groups—makes it a candidate for self-assembly at interfaces, such as the air-water or liquid-liquid interface. At such interfaces, the molecules can orient themselves to minimize unfavorable interactions, with the hydrophilic carboxylate/borate core facing the aqueous phase and the phenyl groups oriented away from it.

This interfacial organization can lead to the formation of stable, two-dimensional arrays or thin films. Such self-assembled monolayers can serve as precursors for the fabrication of freestanding nanomembranes. researchgate.net The process often involves the creation of a continuous, hydrogen-bonded network at the interface, which imparts mechanical stability to the film. This behavior is analogous to that observed for other complex molecules like tetrakis(4-carboxyphenyl)porphyrin (TCPP), which can form extensive 2-D hydrogen-bonded grids. researchgate.net These organized structures can be further stabilized through cross-linking reactions or by transferring them onto a solid support, leading to the creation of functional membranes for applications like molecular separation. researchgate.net

While the borate core itself is not typically considered redox-active under normal conditions, the peripheral phenyl rings can, in principle, undergo electrochemical reactions at sufficiently high potentials. More significantly, structural interconversions in self-assembled systems containing this ion can be induced by external electrochemical stimuli.

For instance, a change in pH at an electrode surface, caused by the electrolysis of water, can alter the protonation state of the carboxylic acid groups. Deprotonation (COO⁻) would disrupt the neutral O-H···O hydrogen bonds that form the basis of the self-assembled network, causing the structure to disassemble. Conversely, protonation could trigger assembly. This pH-responsiveness allows for electrochemical control over the formation and dissociation of supramolecular structures.

Furthermore, if the borate anion is part of a larger assembly with a redox-active component, such as a metal complex, the electrochemical state of that component can trigger conformational changes that propagate through the hydrogen-bonded network. researchgate.net This can lead to a reversible switching between different assembled states, a property of interest for developing molecular sensors or actuators. researchgate.net

Structural Stability and Environmental Responsiveness

The structural integrity and responsiveness of this compound to environmental changes are critical determinants of its potential applications. These properties are intrinsically linked to the nature of the ionic bond between the ammonium cation and the tetrakis(4-carboxyphenyl)borate anion, as well as the covalent framework of the anion and the potential for intermolecular interactions.

The tetrakis(4-carboxyphenyl)borate anion features a central boron atom tetrahedrally coordinated to four carboxyphenyl groups. This tetrahedral arrangement provides a rigid and stable core. The stability of other tetra-arylborates has been noted, and it is suggested that they exhibit greater resistance to proton-initiated decomposition and free radical attack compared to other known tetra-arylborates. nih.gov The presence of the parent peak in the mass spectrum of sodium tetrakis(4-tert-butylphenyl)borate further attests to the remarkable stability of the tetrakis(aryl)borate structure. nih.gov

The environmental responsiveness of this compound is largely dictated by the four peripheral carboxylic acid groups. These groups are known to participate in hydrogen bonding, which can lead to the formation of extensive supramolecular networks. The crystal structure of ammonium tetraphenylborate (B1193919) reveals that the ammonium ion is hydrogen-bonded to the phenyl rings of the surrounding anions. researchgate.net In the case of the carboxylated analogue, the potential for hydrogen bonding is significantly enhanced.

Table 1: Predicted Thermal Decomposition Stages of this compound

Decomposition StagePredicted Temperature Range (°C)Description
Deamination300 - 350Loss of the ammonium cation (NH₄⁺) as ammonia (B1221849) (NH₃) and a proton.
Decarboxylation> 400Decomposition of the carboxylic acid groups, releasing carbon dioxide.
Aromatic Ring Degradation> 500Breakdown of the phenyl rings at higher temperatures.

Table 2: Expected pH-Dependent Behavior of this compound

pH RangeDominant SpeciesExpected Supramolecular Behavior
Acidic (pH < 4)Fully protonated carboxylic acid groups (-COOH)Extensive hydrogen bonding leading to the formation of stable, ordered supramolecular structures. Lower solubility.
Neutral (pH ≈ 7)Partially deprotonated carboxylate groups (-COO⁻)A mixture of hydrogen bonding and ionic interactions, potentially leading to more complex or dynamic assemblies.
Basic (pH > 10)Fully deprotonated carboxylate groups (-COO⁻)Predominantly repulsive electrostatic interactions between anions, potentially disrupting ordered supramolecular structures and increasing solubility.

Coordination Chemistry and Metal Organic Frameworks Mofs

Ligand Properties of Tetrakis(4-carboxyphenyl)borate Anion

The Tetrakis(4-carboxyphenyl)borate anion, [B(C₆H₄COOH)₄]⁻, possesses a unique combination of features that make it a compelling ligand in coordination chemistry. Its tetrahedral core, with four carboxyphenyl arms extending outwards, provides a rigid and well-defined three-dimensional structure.

Multidentate Coordination Modes via Carboxylate Groups

The primary coordinating functional groups of the ligand are the four carboxylate moieties. Each carboxylate group can engage with metal centers in several ways, leading to a variety of coordination modes. This multidentate capability is fundamental to its role as a linker in constructing complex architectures. The carboxylate groups can bind to metal ions in a monodentate fashion, where only one oxygen atom coordinates to the metal, or in a bidentate fashion, where both oxygen atoms bind to the same or different metal centers (chelating or bridging). This versatility allows the ligand to connect multiple metal centers, facilitating the formation of stable, extended networks essential for MOF construction. mdpi.comrsc.org

Steric and Electronic Factors in Metal Complexation

The formation and stability of metal complexes are governed by both steric and electronic effects. nih.govrsc.org

Steric Factors: The bulky, three-dimensional nature of the tetrakis(4-carboxyphenyl)borate anion imposes significant steric constraints around the central boron atom. rsc.org This tetrahedral arrangement dictates the directionality of the coordinating arms, influencing the geometry of the resulting metal complex or the topology of the MOF. escholarship.org The rigidity of the ligand framework helps in the design of predictable and robust structures.

Synthesis and Characterization of Metal Complexes

The tetracarboxylate borate (B1201080) ligand has been successfully used to synthesize a range of metal complexes, which are often precursors to or components of more complex materials.

Complexation with Transition Metal Ions

The carboxylate groups readily coordinate with a variety of transition metal ions. researchgate.netresearchgate.net Solvothermal synthesis is a common method employed, where the ligand and a metal salt are heated in a suitable solvent system to promote crystallization of the desired complex. chemrxiv.org For instance, complexes with divalent metal ions such as Zinc (Zn²⁺), Nickel (Ni²⁺), Cobalt (Co²⁺), and Strontium (Sr²⁺) have been reported. rsc.orgchemrxiv.org These complexes are characterized using techniques such as single-crystal X-ray diffraction to determine their precise three-dimensional structure, and spectroscopic methods to probe the coordination environment of the metal ions. jcsp.org.pk

Metal IonExample Complex/MOFSynthesis MethodReference
Strontium (Sr²⁺)[Me₂NH₂][Sr₂(TCPP)(OAc)(H₂O)]·2DMASolvothermal rsc.org
Zinc (Zn²⁺)UofT-1(Zn)Solvothermal chemrxiv.org
Nickel (Ni²⁺)UofT-2(Ni)Solvothermal chemrxiv.org
Cobalt (Co²⁺)UofT-3(Co)Solvothermal chemrxiv.org

Formation of Ionic Complexes with Aromatic Cations

Beyond coordination with metal ions, tetraarylborate anions, including tetrakis(4-carboxyphenyl)borate, can form stable ionic complexes with organic aromatic cations. nih.govdntb.gov.ua The formation of these complexes is driven by non-covalent interactions, primarily cation-π and π-π stacking interactions between the electron-rich phenyl rings of the borate anion and the aromatic cation. researchgate.net Hydrogen bonding can also play a significant role, especially with cations like imidazolium (B1220033) or pyridinium. researchgate.netrsc.org These interactions have been studied for potential applications in the development of chemical sensors. nih.govresearchgate.net The stability of these complexes can be quantified by measuring their stability constants, often using techniques like NMR titration. researchgate.netrsc.org

Design and Fabrication of Metal-Organic Frameworks

The most prominent application of the tetrakis(4-carboxyphenyl)borate ligand is in the design and fabrication of Metal-Organic Frameworks (MOFs). oiccpress.com MOFs are crystalline, porous materials constructed from organic linkers (like the borate anion) and inorganic metal nodes or secondary building units (SBUs). eeer.orgunl.edu

Hydrothermal Synthesis Routes for Borate-Based MOFs

Hydrothermal synthesis is a prevalent method for the crystallization of MOFs from aqueous solutions under controlled temperature and pressure. nih.govrsc.org For borate-based MOFs utilizing the tetrakis(4-carboxyphenyl)borate linker, this method involves the reaction of the ammonium (B1175870) salt of the ligand with a metal salt in water or a mixed-solvent system, often within a sealed container such as a Teflon-lined autoclave. nih.govrsc.org The mixture is heated to temperatures that can range from ambient to over 200°C, which facilitates the dissolution of reactants and promotes the formation of a crystalline MOF structure. acs.orgespublisher.com

Several factors can be systematically varied to influence the outcome of the synthesis, including the reaction temperature, the pH of the solution, the ratio of metal to ligand, and the choice of solvent. nih.gov These parameters have a significant impact on the resulting crystal structure, and consequently, the properties of the MOF. While specific synthesis conditions for MOFs derived directly from Ammonium Tetrakis(4-carboxyphenyl)borate are not extensively detailed in the available literature, analogous systems using tetrahedral linkers like tetrakis(4-carboxyphenyl)silane (B3075037) provide insight into typical synthetic approaches. For instance, the synthesis of a zirconium-based MOF with a similar silane (B1218182) linker was achieved by heating a mixture of the ligand and a zirconium salt in a suitable solvent. acs.orgespublisher.com

The general protocol for the hydrothermal synthesis of a borate-based MOF can be summarized in the following table:

ParameterDescription
Reactants This compound (ligand), Metal Salt (e.g., nitrates, chlorides)
Solvent Deionized water, often mixed with organic solvents like DMF or methanol (B129727) to aid solubility. nih.gov
Temperature Typically ranges from 100 to 200°C. acs.orgespublisher.com
Reaction Time Can vary from several hours to a few days to allow for crystal growth.
pH Can be adjusted to influence the deprotonation of the carboxylic acid groups and the coordination environment of the metal ions.

Topology and Porosity Analysis of Resulting Frameworks

The topology of a MOF describes the connectivity of its constituent building blocks—in this case, the tetrakis(4-carboxyphenyl)borate linker and the metal-based nodes. The tetrahedral geometry of the borate linker predisposes the resulting frameworks to adopt specific network topologies. northwestern.edu When combined with metal clusters that can act as 8-connected nodes, a common resulting topology is the flu (fluorite) net. acs.orgespublisher.com This is observed in zirconium-based MOFs with analogous tetrahedral linkers, where the framework is a (4,8)-connected net. acs.orgespublisher.com

The porosity of these frameworks is a direct consequence of their crystalline structure. The arrangement of the linkers and nodes creates voids and channels of specific sizes and shapes. The porosity is typically characterized by gas adsorption measurements, from which key parameters like the BET (Brunauer-Emmett-Teller) surface area and pore volume can be determined. For instance, a Zr-MOF constructed from the analogous tetrakis(4-carboxyphenyl)silane linker was found to have a BET specific surface area of 1402 m²/g. acs.orgespublisher.com

A summary of the expected topological and porosity characteristics of MOFs derived from tetrakis(4-carboxyphenyl)borate is presented below:

PropertyDescription
Typical Topology flu (fluorite) net, representing a (4,8)-connected framework. acs.orgespublisher.com
Connectivity The tetrahedral borate linker acts as a 4-connected node, while the metal clusters (e.g., Zr₆ clusters) serve as 8-connected nodes. acs.orgespublisher.com
Porosity The frameworks are expected to be microporous, with high specific surface areas.
BET Surface Area By analogy to similar systems, surface areas in the range of 1000-1500 m²/g can be anticipated. acs.orgespublisher.com

Stability and Reusability of MOF Structures

The stability of a MOF is a critical factor for its practical applications and is generally assessed in terms of its thermal and chemical resilience. nih.govresearchgate.net MOFs constructed from high-valence metal ions, such as Zr(IV), and carboxylate-based linkers are known for their exceptional stability. espublisher.comnih.gov The strong coordination bonds between the metal centers and the carboxylate groups contribute to the robustness of the framework. researchgate.netresearchgate.net

MOFs based on tetrahedral linkers, including those analogous to tetrakis(4-carboxyphenyl)borate, have been shown to be stable in air and acidic media, though they may exhibit instability in aqueous basic solutions. acs.orgespublisher.com Thermogravimetric analysis (TGA) is commonly used to determine the thermal stability, with some frameworks being stable up to several hundred degrees Celsius. For example, a Zr-MOF with a silane-based tetrahedral linker was reported to be thermally stable up to 200°C. acs.orgespublisher.com

The reusability of a MOF is closely linked to its stability. A robust framework can withstand multiple cycles of use, for instance in catalysis or adsorption, without significant degradation of its structure and performance. The ability to activate the MOF by removing solvent molecules from the pores and then reuse it for applications like gas storage has been demonstrated for frameworks with similar tetrahedral linkers. acs.orgespublisher.com The stability of the framework under the conditions of the intended application is paramount for its successful reuse.

Stability TypeDescription
Thermal Stability The framework is expected to be stable to temperatures in the range of 200-400°C, depending on the metal center. acs.orgespublisher.comresearchgate.net
Chemical Stability Generally stable in air and acidic conditions. Stability in water and basic media may be limited. acs.orgespublisher.com
Reusability The robust nature of the framework should allow for multiple cycles of activation and use, particularly in applications like gas storage and catalysis.

Advanced Spectroscopic and Electrochemical Investigations

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy provides critical insights into the bonding and structural arrangement of molecules. For ammonium (B1175870) tetrakis(4-carboxyphenyl)borate, both Fourier Transform Infrared (FTIR) and Raman spectroscopy are pivotal in confirming its molecular structure.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy of ammonium tetrakis(4-carboxyphenyl)borate reveals characteristic absorption bands that correspond to the vibrational modes of its constituent functional groups. The spectrum is a composite of the vibrations from the ammonium cation (NH₄⁺) and the tetrakis(4-carboxyphenyl)borate anion [B(C₆H₄COOH)₄]⁻.

Key vibrational modes for the tetrakis(4-carboxyphenyl)borate anion include:

C=O Stretching: A strong absorption band is typically observed in the region of 1680-1700 cm⁻¹, characteristic of the carboxylic acid functional group.

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ range are indicative of the vibrations within the phenyl rings.

C-O Stretching and O-H Bending: These vibrations, associated with the carboxylic acid group, appear in the 1200-1400 cm⁻¹ region.

B-C Stretching: The vibration of the boron-carbon bond of the tetra-arylborate core is expected to be in the fingerprint region, and its identification can be complex.

For the ammonium cation, characteristic N-H stretching vibrations are expected in the region of 3000-3300 cm⁻¹, and N-H bending vibrations around 1400-1485 cm⁻¹.

A representative (though generalized for tetra-aryl borates) data table for FTIR is presented below:

Wavenumber (cm⁻¹)Assignment
3300-3000N-H Stretching (Ammonium)
3000-2500O-H Stretching (Carboxylic Acid Dimer)
1700-1680C=O Stretching (Carboxylic Acid)
1600-1450Aromatic C=C Stretching
1485-1400N-H Bending (Ammonium)
1440-1395O-H Bending (Carboxylic Acid)
1300-1200C-O Stretching (Carboxylic Acid)

Raman Spectroscopy

Raman spectroscopy complements FTIR by providing information on non-polar or weakly polar bonds. For this compound, Raman spectra would highlight the symmetric vibrations of the molecule. Key expected Raman shifts for the tetrakis(4-carboxyphenyl)borate anion would include the symmetric stretching of the aromatic rings and the B-C bonds. The symmetric breathing mode of the phenyl rings typically gives a strong signal. Due to the centrosymmetric nature of the borate (B1201080) core, certain vibrations may be Raman active but IR inactive, and vice-versa, providing a more complete vibrational picture when both techniques are used.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

NMR and mass spectrometry are indispensable tools for the definitive structural elucidation and characterization of chemical compounds.

Solution-State NMR for Structural Elucidation

Solution-state NMR spectroscopy in a suitable deuterated solvent (like DMSO-d₆) would provide detailed information about the hydrogen and carbon environments in the tetrakis(4-carboxyphenyl)borate anion.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic proton of the carboxylic acid group. The aromatic protons on the phenyl rings would likely appear as two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons ortho and meta to the boron atom. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). The protons of the ammonium cation would also give a characteristic signal.

¹³C NMR: The carbon NMR spectrum would show signals for the different carbon atoms in the molecule. Key resonances would include those for the carboxylic acid carbonyl carbon (typically δ 160-180 ppm), the aromatic carbons, and the carbon atom directly bonded to the boron atom (ipso-carbon). The chemical shift of the ipso-carbon is particularly diagnostic for tetra-arylborates.

A hypothetical data table for the NMR of the tetrakis(4-carboxyphenyl)borate anion is presented below:

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H> 10broad s-COOH
¹H8.0 - 8.5dAromatic C-H (ortho to -COOH)
¹H7.5 - 8.0dAromatic C-H (meta to -COOH)
¹³C160 - 180sC OOH
¹³C120 - 150mAromatic C -H and C -B, C -COOH

Mass Spectrometric Methods for Anion Characterization

Mass spectrometry is used to determine the mass-to-charge ratio of the ions present in a sample. For this compound, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode would be ideal for characterizing the tetrakis(4-carboxyphenyl)borate anion. The spectrum would be expected to show a prominent peak corresponding to the molecular weight of the [B(C₆H₄COOH)₄]⁻ anion. High-resolution mass spectrometry could be used to confirm the elemental composition of the anion with high accuracy.

Electronic Spectroscopy for Electronic Transitions and Excited States

Electronic spectroscopy, particularly UV-Vis absorption and photoluminescence spectroscopy, provides information about the electronic transitions and excited state properties of a molecule. The electronic properties of this compound are primarily dictated by the π-conjugated system of the tetrakis(4-carboxyphenyl)borate anion.

The UV-Vis absorption spectrum is expected to show strong absorption bands in the ultraviolet region, corresponding to π → π* transitions within the aromatic rings. The presence of the carboxyl groups can influence the position and intensity of these absorption bands. The molar absorptivity (ε) at the wavelength of maximum absorption (λ_max) is a key parameter determined from these studies.

UV-Visible Absorption Spectroscopy

No peer-reviewed studies or spectral databases containing the UV-Visible absorption spectrum of this compound were found. This analysis would typically involve dissolving the compound in a suitable solvent and measuring its absorbance of ultraviolet and visible light to identify the wavelengths of maximum absorption (λmax). These data provide insights into the electronic transitions within the molecule, particularly those involving the aromatic carboxyphenyl groups.

Table 1: Hypothetical UV-Visible Absorption Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)

Fluorescence Spectroscopy and Emission Properties

There is no available information on the fluorescence or emission properties of this compound. A typical investigation in this area would involve exciting the compound at a specific wavelength (often a λmax from UV-Vis spectroscopy) and measuring the resulting emitted light at longer wavelengths. This would determine the emission maximum, quantum yield, and fluorescence lifetime, which are critical for understanding the compound's potential applications in areas such as sensing and imaging.

Table 2: Hypothetical Fluorescence Properties of this compound

Solvent Excitation λ (nm) Emission λ (nm) Quantum Yield (Φ)

Electrochemical Behavior and Redox Properties

Cyclic Voltammetry for Redox Processes

No studies detailing the cyclic voltammetry of this compound have been published. This technique is used to probe the electrochemical behavior of a compound by measuring the current that develops in an electrochemical cell as the voltage is varied. The resulting voltammogram would reveal the oxidation and reduction potentials of the molecule, providing information about its electronic structure and stability.

Table 3: Hypothetical Redox Potentials of this compound

Solvent/Electrolyte Oxidation Potential (V vs. ref) Reduction Potential (V vs. ref)

Ion Intercalation and Exchange Dynamics

Information regarding the ion intercalation and exchange dynamics of this compound is not present in the current body of scientific literature. Such studies would be relevant if the compound were investigated for applications in materials science, such as in the development of batteries or sensors, where the movement of ions into and out of a host material is a key process.

Computational and Theoretical Perspectives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the geometries, electronic properties, and reactivity of molecules. In the context of borate (B1201080) compounds, DFT calculations can provide insights into bond lengths, bond angles, charge distributions, and the energies of molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's stability and chemical reactivity. dtic.mil

For large anionic species such as the tetrakis(4-carboxyphenyl)borate anion, DFT can be used to model its interaction with cations and surrounding solvent molecules. For instance, studies on other borate anions have used DFT to assess their oxidative and reductive stability, which is particularly important for applications in electrochemistry. nih.gov The calculations can predict redox potentials and identify the parts of the molecule that are most susceptible to electron gain or loss. While specific DFT studies on ammonium (B1175870) tetrakis(4-carboxyphenyl)borate are not extensively documented in publicly available literature, the methodology has been successfully applied to a wide range of organoboron compounds. acs.org

Below is a hypothetical data table illustrating the types of electronic properties that could be obtained from DFT calculations on the tetrakis(4-carboxyphenyl)borate anion.

PropertyCalculated Value (arbitrary units)Significance
HOMO Energy-6.2 eVRelates to the ability to donate electrons.
LUMO Energy-1.5 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap4.7 eVIndicator of chemical reactivity and electronic transitions.
Mulliken Charge on Boron-0.8 eIndicates the partial charge on the central boron atom.
Dipole Moment0.5 DProvides information about the molecule's polarity.

Note: The values in this table are illustrative and not based on actual experimental or calculated data for Ammonium Tetrakis(4-carboxyphenyl)borate.

Molecular Dynamics Simulations of Self-Assembly Processes and Interfacial Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the time evolution of the system, including conformational changes, diffusion, and self-assembly processes.

MD simulations are also valuable for studying the behavior of molecules at interfaces, such as between a solid surface and a liquid. This is particularly relevant for applications in catalysis and sensor technology, where the orientation and interaction of the molecule with a surface can significantly impact its performance.

Machine Learning Approaches in Borate Catalyst and Sensor Design

Machine learning (ML) is increasingly being used to accelerate the discovery and design of new materials with desired properties. In the field of catalysis, ML models can be trained on large datasets of known catalysts to predict the catalytic activity of new, untested compounds. nih.govresearchgate.net This approach can significantly reduce the time and cost associated with traditional trial-and-error experimental methods. bohrium.com

In the context of borate compounds, ML could be used to design novel catalysts by identifying the key molecular features that correlate with high catalytic performance. youtube.com For example, an ML model could be trained on a database of borate-based catalysts, with input features such as the electronic properties calculated by DFT, steric parameters, and the nature of the substituents on the phenyl rings. The model could then be used to predict the catalytic activity of a vast number of virtual borate compounds, allowing researchers to focus their experimental efforts on the most promising candidates. arxiv.org

Similarly, in sensor design, ML algorithms could be used to predict the binding affinity and selectivity of borate-based receptors for specific analytes. nih.gov By learning the complex relationships between the structure of the receptor and its binding properties, ML can guide the design of new sensors with improved performance.

Prediction of Molecular Interactions and Recognition Selectivity

Computational techniques such as molecular docking and free energy calculations can be used to predict how this borate anion might interact with other molecules. core.ac.uk These methods can provide detailed information about the binding mode, binding affinity, and the specific intermolecular forces that stabilize the complex. For example, in the context of drug delivery, these methods could be used to design host-guest systems where the borate anion encapsulates a drug molecule.

Understanding the principles of molecular recognition is also critical for the development of selective sensors. By computationally screening the interaction of the tetrakis(4-carboxyphenyl)borate anion with a range of different analytes, it may be possible to predict its selectivity and guide the design of sensors for specific target molecules. The strategic placement of functional groups on a molecule to guide interactions is an area of active research. uoguelph.ca

Applications in Catalysis and Sensing Platforms

Catalytic Applications

The utility of tetrakis(4-carboxyphenyl)borate and related borate (B1201080) compounds in catalysis is multifaceted, ranging from their role as activating agents in polymerization to their incorporation into heterogeneous catalytic systems for oxidation reactions.

Ammonium (B1175870) tetrakis(pentafluorophenyl)borate (B1229283) has been identified as a highly effective co-catalyst in metallocene-catalyzed olefin polymerization, often serving as a superior substitute for traditional co-catalysts like methylaluminoxane (B55162) (MAO). nih.govrsc.orgmdpi.comnih.gov The primary function of these borate compounds is to interact with the metallocene pre-catalyst to generate a catalytically active cationic metal center. mdpi.com

Different forms of ammonium tetrakis(pentafluorophenyl)borate, such as Dimethylanilinium Tetrakis(pentafluorophenyl)borate (DMAB) and N-methyl-N,N-dioctadecylammonium tetrakis(perfluorophenyl)borate (MDOAB), have been developed to improve solubility in common hydrocarbon solvents used in industrial polymerization processes. nih.govmdpi.com For instance, the long alkyl chains in MDOAB significantly enhance its solubility in cyclohexane (B81311) and methyl cyclohexane. nih.gov

These borate co-catalysts have demonstrated high activity in the polymerization and copolymerization of various olefins, including:

Styrene (B11656) and Butadiene: A catalytic system using DMAB with a rare earth metal complex achieved a 99% conversion of styrene within 15 minutes and promoted the formation of block copolymers with specific microstructures. mdpi.com

Ethylene (B1197577) and 1-Octene (B94956): MDOAB has been used as a co-catalyst with group-4 metal complexes, leading to high copolymerization activity. mdpi.comnih.gov

The key advantage of these organoborate co-catalysts is their ability to facilitate olefin polymerization under milder reaction conditions with high catalytic activity. nih.gov

To overcome challenges associated with the separation and reuse of homogeneous catalysts, researchers have explored the immobilization of borate-derived systems onto solid supports. While direct immobilization of "Ammonium Tetrakis(4-carboxyphenyl)borate" is not widely documented, strategies involving the "tetrakis(4-carboxyphenyl)porphyrin" (TCPP) moiety, a structurally related concept, have been successful.

One approach involves the synthesis of periodic mesoporous organosilica (PMO) that incorporates the TCPP unit directly into the framework. rsc.org This is achieved through a co-condensation method, resulting in materials with high surface areas and large pore diameters. rsc.org These TCPP-functionalized materials have shown catalytic activity in various reactions. rsc.org

Another strategy is the immobilization of porphyrins bearing multiple anchoring carboxy groups onto the surface of Metal-Organic Frameworks (MOFs) like UiO-66 and UiO-67. researchgate.net The carboxylic acid groups on the periphery of the porphyrin molecule allow for efficient grafting onto the MOF's metal-oxo clusters. researchgate.net These hybrid materials combine the catalytic properties of the porphyrin with the stability and porosity of the MOF support, creating a robust heterogeneous catalyst. researchgate.netnih.gov

Borate-derived systems, particularly metal complexes of tetrakis(4-carboxyphenyl)porphyrins (M-TCPP), have been investigated as catalysts for various oxidation reactions. These systems mimic the function of natural peroxidase enzymes. researchgate.net

For example, Fe- and Mn-tetrakis(4-carboxyphenyl)porphines, when immobilized on aminopropyl-glass beads, catalyze the oxidative reaction of mutagenic heterocyclic amines with hydrogen peroxide. researchgate.net Similarly, iron(III) tetrakis(pentafluorophenyl)porphyrin has been used to catalyze the oxidation of alkylaromatics, such as ethylbenzene, using dioxygen. rsc.org

Furthermore, metal tetrakis(4-carboxyphenyl)porphyrins (where the metal is Co, Fe, or Mn) have been used to catalyze the oxidation of cyclohexane, a reaction of significant industrial importance. researchgate.net When these catalysts are immobilized, they can be reused multiple times, demonstrating their potential for sustainable chemical synthesis. researchgate.net A Zr-based metal–organic framework incorporating tetrakis(carboxyphenyl)porphyrin groups has also been employed as a photoredox catalyst for the oxidative hydroxylation of arylboronic acids under visible light. lcms.cz

The use of ammonium tetrakis(pentafluorophenyl)borate as a co-catalyst has been shown to significantly enhance the productivity and selectivity of olefin polymerization catalysts. In many cases, these systems exhibit higher activity compared to those activated by traditional co-catalysts like modified methylaluminoxane (MMAO).

For instance, in the copolymerization of ethylene and 1-octene using a phosphine-amido ligand-based group-4 metal complex, the activity was notably higher with MDOAB as the co-catalyst compared to MMAO. nih.gov

Catalyst SystemCo-catalystPolymerization ReactionCatalytic Activity (kg polymer mol⁻¹ h⁻¹)
Group-4 Metal Complex with Phosphine-Amido LigandMMAOEthylene/1-octene Copolymerization7,800
Group-4 Metal Complex with Phosphine-Amido LigandMDOABEthylene/1-octene Copolymerization19,000

This demonstrates that the borate co-catalyst can lead to a significant increase in catalyst productivity, making it an attractive alternative for industrial applications. nih.gov

Chemical Sensor Development

The unique properties of borate anions have been exploited in the development of chemical sensors, particularly ion-selective electrodes.

Ion-selective electrodes (ISEs) are analytical devices that measure the activity of a specific ion in a solution. The selectivity of these electrodes is largely determined by the composition of their membrane. Lipophilic tetraphenylborate (B1193919) derivatives, such as potassium tetrakis(4-chlorophenyl)borate, are frequently incorporated into the membranes of ISEs as anionic additives. mdpi.comabechem.com

The primary role of the borate anion in the ISE membrane is to provide a stable ionic environment and to enhance the selectivity and sensitivity of the electrode. These large, bulky borate anions are poorly coordinating and highly lipophilic, which helps to prevent the leaching of the ionophore from the membrane and reduces the interference from other ions in the sample. lcms.cz

Based on a comprehensive search, there is currently no specific scientific literature available detailing the applications of This compound in the development of recognition sites for aromatic and metal ions, its use in electrochemical sensor platforms, or its role in molecular recognition and ion trapping.

Therefore, the requested article focusing solely on these aspects of "this compound" cannot be generated at this time due to the absence of relevant research findings.

Advanced Materials Science and Emerging Technologies

Integration into Functional Membranes and Composites

The tetrakis(4-carboxyphenyl)borate anion serves as a versatile organic linker for the construction of highly ordered, porous composite materials, particularly anionic metal-organic frameworks (MOFs). MOFs are crystalline compounds consisting of metal ions or clusters coordinated to organic molecules to form one-, two-, or three-dimensional structures. The presence of four carboxylic acid groups allows the tetrakis(4-carboxyphenyl)borate anion to act as a quadridentate linker, binding to metal centers to create a stable, three-dimensional porous network.

Recent research has demonstrated the synthesis of a microporous anionic MOF using a carboxylic acid functionalized tetraphenylborate (B1193919), referred to as TB-MOF. tandfonline.com In this composite material, the borate (B1201080) anions are integral to the framework, creating negatively charged pores. To maintain charge neutrality, mobile cations are incorporated within these pores. The resulting structure is a well-defined, crystalline composite with uniform, accessible channels. The inherent porosity and anionic nature of the framework make these materials highly suitable for applications in functional membranes designed for selective ion separation and transport. tandfonline.com

Furthermore, the principles of integrating tetraphenylborate derivatives into membranes have been explored using related molecules. For instance, a solvent polymeric membrane functionalized with tetra(p-tolyl)borate was developed as a sensitive sensing platform. nih.gov This demonstrates the capability of this class of borate compounds to be successfully incorporated into polymer composites to create functional materials. nih.gov

Table 1: Properties of Tetrakis(4-carboxyphenyl)borate Anion for Material Integration

Property Description Relevance to Membranes & Composites
Structure A central boron atom bonded to four carboxyphenyl groups. Acts as a rigid, well-defined building block (linker) for creating ordered materials like MOFs.
Functionality Four peripheral carboxylic acid (-COOH) groups. Provides multiple coordination sites for linking with metal ions to form stable, porous frameworks.
Anionic Nature Carries a net negative charge ([B(C₆H₄COOH)₄]⁻). Enables the formation of anionic frameworks capable of hosting and transporting positive ions (cations).

| Chemical Stability | The core tetraphenylborate structure is robust. | Lends stability to the resulting composite materials under various operating conditions. |

Potential in Organic Battery Materials

The development of safer, higher-performance batteries is a critical area of research, with solid-state electrolytes being a key goal to replace flammable liquid electrolytes. The unique anionic MOFs constructed from tetrakis(4-carboxyphenyl)borate linkers show significant promise as versatile solid-state electrolytes for a new generation of organic batteries. tandfonline.com

The function of these materials in a battery context is based on the fundamental properties of the tetraphenylborate anion. tandfonline.com The negative charge is delocalized over the entire large molecule, resulting in a very weak coulombic attraction between the anionic framework and the mobile cations held within its pores. tandfonline.com This weak interaction significantly lowers the energy barrier for ion movement, allowing for rapid transport of charge carriers through the solid material. tandfonline.com

A study on a tetraphenylborate-based anionic MOF (TB-MOF) revealed exceptionally high ionic conductivity for various metal ions, a critical performance metric for an electrolyte. tandfonline.com This makes the material a versatile solid electrolyte, potentially suitable for fast charging and discharging in lithium-ion, sodium-ion, potassium-ion, and even multivalent ion (Mg²⁺, Ca²⁺, Zn²⁺) batteries. tandfonline.com The integration of this borate compound into a rigid MOF structure overcomes the common issue of anion mobility in other electrolyte systems, making it a near-ideal single-ion conductor. tandfonline.com

Table 2: Ionic Conductivity of a Tetraphenylborate-Based Anionic MOF (TB-MOF) at Room Temperature

Cation Ionic Conductivity (S cm⁻¹) Potential Battery Application
Li⁺ 1.1 x 10⁻³ Lithium-ion Batteries
Na⁺ 7.9 x 10⁻⁴ Sodium-ion Batteries
K⁺ 1.3 x 10⁻³ Potassium-ion Batteries
Mg²⁺ 4.1 x 10⁻⁵ Magnesium-ion Batteries
Ca²⁺ 3.5 x 10⁻⁵ Calcium-ion Batteries
Zn²⁺ 4.7 x 10⁻⁵ Zinc-ion Batteries

Data sourced from a study on a microporous anionic MOF based on carboxylic acid functionalized lithium tetraphenylborate. tandfonline.com

Optoelectronic Materials Development

The application of Ammonium (B1175870) Tetrakis(4-carboxyphenyl)borate specifically in optoelectronic materials is not yet well-documented in scientific literature. However, the broader class of materials it enables—anionic metal-organic frameworks—is a subject of intense investigation for optoelectronic applications. researchgate.net

The optoelectronic properties of MOFs, such as photoluminescence, photoconductivity, and non-linear optical effects, are highly tunable and arise from the cooperative effect of the metal nodes and the organic linkers. researchgate.net The organic linker plays a crucial role in absorbing and transferring light energy. While the tetraphenylborate core itself is not traditionally considered a chromophore, its integration into a MOF structure with photoactive metal centers (like lanthanide ions) could lead to novel luminescent materials. nih.gov In such a system, the borate linker would primarily serve a structural role, creating a stable, porous host for optically active metal ions, potentially influencing their light-emitting properties.

Additionally, tetraphenylborate anions have been used to form ion-pair complexes with organic cations, where the resulting supramolecular assembly exhibits unique photophysical properties. nih.gov For example, a complex of tetraphenylborate and a quinine (B1679958) derivative showed distinct light absorption characteristics corresponding to intermolecular charge-transfer transitions. nih.gov This suggests a potential pathway for developing new optoelectronic materials where the tetrakis(4-carboxyphenyl)borate anion could be paired with functional organic cations to create photoactive materials.

Table of Mentioned Compounds

Compound Name
Ammonium Tetrakis(4-carboxyphenyl)borate
Tetrakis(4-carboxyphenyl)borate
Tetra(p-tolyl)borate
Lithium Tetraphenylborate

Interactions and Host Guest Phenomena

Selective Recognition Studies of Organic Molecules and Ions

The tetrakis(4-carboxyphenyl)borate anion, by analogy with other tetraarylborates, is anticipated to exhibit selective recognition of organic cations. The recognition process is driven by a combination of electrostatic forces and non-covalent interactions. While specific studies on ammonium (B1175870) tetrakis(4-carboxyphenyl)borate are not extensively documented in publicly available literature, the behavior of related tetraphenylborate (B1193919) systems provides significant insights into its potential recognition capabilities.

The primary interactions responsible for the complexation of organic N-heteroaromatic cations with tetraphenylborate are C–H...π or N–H...π hydrogen bonds. researchgate.net The aromatic rings of the borate (B1201080) anion act as π-donors, interacting with the acidic protons of the organic cations. The strength and geometry of these interactions dictate the stability and selectivity of the resulting complexes.

For instance, studies on the complexation of imidazolium (B1220033) and N-methylpyridinium cations with tetraphenylborate have demonstrated the formation of distinct complexes characterized by these hydrogen bonding interactions. researchgate.net The stability of these complexes can be quantified by their association constants, which vary depending on the specific cation and the solvent system used.

The table below summarizes the association constants for the complexation of various organic cations with tetraphenylborate, illustrating the selectivity based on the cation's structure.

Organic CationAssociation Constant (K) in dm³ mol⁻¹
Imidazolium46 ± 2
1-Methylimidazolium19 ± 4
N-Methylpyridinium17 ± 2
1-Ethyl-4-(methoxycarbonyl)pyridinium10 ± 1

The selectivity of tetraarylborate anions can be tuned by modifying the substituents on the phenyl rings. While tetrakis(4-carboxyphenyl)borate features carboxyl groups that can engage in additional hydrogen bonding or electrostatic interactions, thereby influencing its recognition properties, other derivatives have also been explored. For example, tetrakis(4-phenoxyphenyl)borate and tetrakis(biphenyl)borate have been investigated for their complexation behavior with various aromatic cations, indicating that the electronic and steric properties of the borate anion play a crucial role in determining selectivity. nih.gov

Host-Guest Chemistry with Various Substrates

The concept of host-guest chemistry is central to the function of tetrakis(4-carboxyphenyl)borate, where the borate anion can act as a host for various guest molecules, particularly organic cations. The formation of a host-guest complex is a result of molecular recognition, driven by the cumulative effect of non-covalent interactions between the host and the guest.

While direct host-guest studies with ammonium tetrakis(4-carboxyphenyl)borate are limited in available literature, the principles can be understood from the broader context of ammonium ion complexation by synthetic hosts. For example, shape-persistent imine cages have been shown to encapsulate tetra-n-alkylammonium salts. nih.gov The selectivity of these cages for different ammonium ions is dependent on the size and shape of both the host's cavity and the guest cation. nih.gov

In the case of tetrakis(4-carboxyphenyl)borate, the "cavity" is less defined than in a cage molecule, and the interactions are more akin to surface binding. The four carboxyphenyl groups provide multiple sites for interaction. The binding of a guest molecule is a dynamic process, and the stability of the resulting complex is determined by the equilibrium constant of the association-dissociation process.

The following table presents association constants for the inclusion of various tetra-n-alkylammonium guests within a specific imine cage host, highlighting the influence of guest size and solvent on binding affinity.

Guest CationCounter-ionSolventAssociation Constant (Kₐ) in M⁻¹
NMe₄⁺BF₄⁻CD₂Cl₂1.9 x 10¹
NEt₄⁺BF₄⁻CD₂Cl₂2.4 x 10³
NPr₄⁺BF₄⁻CD₂Cl₂1.9 x 10³
NBu₄⁺BF₄⁻THF-d₈2.1 x 10³

These data illustrate that subtle changes in the guest structure and the surrounding medium can have a significant impact on the thermodynamics of host-guest complexation. nih.gov For tetrakis(4-carboxyphenyl)borate, the presence of the carboxyl groups would likely favor interactions with guests that can participate in hydrogen bonding, in addition to the cation-π interactions with the aromatic rings.

Mechanistic Insights into Ion-Exchange Reactions and Molecular Association

Ion-exchange is a key process in which an ion in a solid phase is replaced by an ion from a solution. For materials containing tetrakis(4-carboxyphenyl)borate, the ammonium cation can potentially be exchanged with other cations present in the surrounding medium. The mechanism of such an exchange is governed by several factors, including the relative affinities of the competing cations for the borate anion, their concentrations, and the properties of the solvent.

The molecular association between the tetrakis(4-carboxyphenyl)borate anion and a guest molecule is a reversible process that can be described by the following equilibrium:

Host + Guest ⇌ Host-Guest Complex

The forward reaction represents the association of the host and guest, while the reverse reaction is the dissociation of the complex. The rate of these processes determines the kinetics of complex formation. The mechanism of association involves the initial encounter of the host and guest, followed by conformational rearrangements to optimize the intermolecular interactions.

The strength of the molecular association is quantified by the association constant (Kₐ), which is the ratio of the forward and reverse rate constants. A high Kₐ value indicates a stable complex and a strong association between the host and guest. The thermodynamic parameters of this process, such as the change in enthalpy (ΔH) and entropy (ΔS), provide further insights into the driving forces of the molecular association.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Gaps

The primary academic contribution in the field of functionalized tetraphenylborates has been the strategic use of the tetrakis(4-carboxyphenyl)borate anion as a building block for advanced materials. A landmark achievement is the purposeful synthesis of its lithium salt to construct a stable, anionic metal-organic framework (MOF). rsc.orgrsc.org This work demonstrated that such frameworks can serve as versatile solid-state electrolytes, exhibiting remarkable ionic conductivity for a wide range of metal cations, including Li+, Na+, K+, Mg2+, Ca2+, and Zn2+. rsc.orgrsc.org This established the borate (B1201080) anion not merely as a counter-ion but as a primary structural and functional component in crystalline materials.

Despite this significant advancement, notable research gaps persist. While the broader class of tetraphenylborates is well-utilized in electrochemistry and as ion-pairing agents, the specific compound Ammonium (B1175870) Tetrakis(4-carboxyphenyl)borate remains underexplored. nih.govtaylorandfrancis.com The majority of research has focused on other salt forms (e.g., lithium or sodium) or the non-functionalized tetraphenylborate (B1193919) anion. researchgate.netresearchgate.net A significant gap exists in the literature concerning the synthesis, characterization, and specific applications of the ammonium salt. Furthermore, the fabrication of tetraphenylborate-based monomers into MOFs is a relatively new and underexplored area, suggesting that the full potential of these compounds as precursors for porous materials is yet to be realized. rsc.orgrsc.org

Prospective Avenues in Novel Borate Synthesis and Functionalization

Future research is poised to expand upon the synthesis and functionalization of tetrakis(4-carboxyphenyl)borate and its derivatives.

Advanced Synthetic Methodologies: Current synthetic routes often rely on multi-step processes involving Grignard reagents. researchgate.net A prospective avenue lies in the development of more streamlined, scalable, and cost-effective synthetic protocols. This could include exploring alternative boron precursors or developing one-pot reaction methodologies.

Post-Synthetic Modification: The four peripheral carboxylic acid groups serve as versatile handles for extensive post-synthetic modification. Future work could focus on:

Amidation and Esterification: Converting the carboxylic acids to amides or esters to modulate the ligand's solubility, coordination behavior, and electronic properties.

Grafting and Hybridization: Covalently attaching the borate molecule to other substrates, such as polymers, silica (B1680970) nanoparticles, or graphene, to create novel hybrid materials with combined or enhanced functionalities. taylorandfrancis.comresearchgate.net

Hierarchical Structures: Utilizing the carboxylate groups to coordinate with a secondary set of metal ions, potentially leading to the formation of more complex, multi-component heterometallic frameworks.

Emerging Applications and Theoretical Advancements

Building on foundational research, the application scope for Ammonium Tetrakis(4-carboxyphenyl)borate and related compounds is expected to broaden, supported by theoretical and computational insights.

Emerging Applications:

Next-Generation Solid-State Electrolytes: The demonstrated success in creating multi-ion conductors provides a strong impetus for designing new MOFs and coordination polymers with optimized pore environments for even higher ionic conductivity and selectivity, targeting next-generation solid-state batteries. rsc.orgrsc.org

Chemical Sensing: The inherent ion-pairing ability of the tetraphenylborate core can be combined with the specific binding capabilities of the carboxylate groups to design highly selective and sensitive chemical sensors for environmental or biological analytes. nih.govtaylorandfrancis.com

Catalysis: While this specific compound is unexplored in catalysis, related ammonium borate salts, such as Ammonium Tetrakis(pentafluorophenyl)borate (B1229283), are effective as cocatalysts in polymerization reactions. nih.gov Future studies could investigate the catalytic potential of this compound, possibly by anchoring it to supports via its functional groups.

Gas Storage and Separation: Porous frameworks constructed from this ligand could be designed for the selective capture and storage of gases like CO2 and CH4, a potential application highlighted by studies on analogous silicon-centered ligands. rsc.org

Theoretical Advancements:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the structural, electronic, and energetic properties of new materials derived from this borate ligand. mdpi.com

Mechanism of Ion Transport: Theoretical simulations are crucial for elucidating the precise mechanisms of ion diffusion within the channels of MOFs, providing insights that can guide the design of materials with enhanced performance. rsc.org

Rational Design: In silico screening can accelerate the discovery of new functionalized borate derivatives with tailored properties for specific applications, optimizing characteristics like pore size, binding affinity, and electronic structure before synthesis.

The table below summarizes the reported ionic conductivities for various cations in a MOF constructed from a functionalized tetraphenylborate ligand, illustrating its potential as a versatile solid-state electrolyte. rsc.org

CationIonic Conductivity (S cm⁻¹ at 25 °C)
Li⁺2.75 × 10⁻³
Na⁺1.15 × 10⁻⁴
K⁺1.05 × 10⁻⁴
Mg²⁺1.15 × 10⁻⁴
Zn²⁺2.10 × 10⁻⁴

This data is based on a lithium tetrakis(4-carboxyphenyl)borate derived MOF, indicating the potential of the core anion structure.

Interdisciplinary Research Opportunities

The multifaceted nature of this compound provides fertile ground for interdisciplinary research.

Materials Science and Electrochemistry: The most prominent interdisciplinary link is the development of novel solid-state electrolytes for advanced battery technologies, requiring close collaboration between materials chemists and electrochemists. rsc.org

Supramolecular Chemistry and Crystal Engineering: The molecule's tetrahedral shape and its capacity for hydrogen bonding through its carboxyl groups make it an exemplary building block for supramolecular chemistry. frontiersin.org This allows for the rational design of complex, self-assembled architectures, including 2D and 3D hydrogen-bonded organic frameworks (HOFs) and other porous crystalline materials with predictable topologies. rsc.orgrsc.org

Polymer Chemistry: Integrating the borate anion into polymer science offers intriguing possibilities. It could be incorporated into polymer chains as a monomer to create ion-conductive polymers or used as a functional dopant or cross-linking agent to create advanced membranes for separation or electrochemical applications. taylorandfrancis.com

Q & A

Q. What are the standard synthesis protocols for Ammonium Tetrakis(4-carboxyphenyl)borate?

Synthesis typically involves ion exchange from precursor borate salts (e.g., magnesium or lithium tetrakis(aryl)borates) using ammonium reagents like NH4_4Cl. For instance, tetrakis(pentafluorophenyl)borate anions are synthesized via Grignard reagents (e.g., pentafluorophenyl magnesium bromide) reacting with boron halides, followed by ion exchange with NH4_4Cl to yield the ammonium salt . Optimized conditions include inert atmospheres and organic solvents (e.g., dichloromethane) to prevent decomposition .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

  • NMR Spectroscopy : 19F^{19}\text{F} and 11B^{11}\text{B} NMR confirm boron coordination and fluorine substituent integrity .
  • X-ray Crystallography : Resolves the anion-cation arrangement and validates steric effects of carboxyphenyl groups .
  • Elemental Analysis : Ensures stoichiometric ratios of boron, nitrogen, and carbon .
  • Mass Spectrometry : Detects impurities or incomplete ion exchange .

Q. What purification techniques are effective for isolating this compound?

Recrystallization from polar aprotic solvents (e.g., acetonitrile) removes unreacted precursors. Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) separates byproducts. For industrial-scale purity (>99%), fractional crystallization under controlled cooling rates is recommended .

Advanced Research Questions

Q. What role does this compound play in olefin polymerization catalysis?

As a weakly coordinating anion (WCA), it stabilizes cationic metal catalysts (e.g., zirconium or titanium complexes) without interfering with ethylene or propylene insertion. This enhances catalytic activity and polymer molecular weight control. Studies show a 3–5× increase in polymerization rates compared to traditional borate salts .

Q. How do cation-anion interactions influence its electrochemical applications?

The bulky 4-carboxyphenyl groups reduce ion-pairing, enabling high ionic conductivity in nonpolar media (e.g., cyclohexane). This property is critical for ion-selective electrodes, where the borate anion improves selectivity for K+^+ or NH4+_4^+ ions via steric and electronic tuning .

Q. What methodologies resolve contradictions in solubility data across different studies?

Contradictions arise from solvent polarity and counterion effects. A systematic approach includes:

  • Solvent Screening : Test solubility in aprotic (e.g., THF) vs. protic (e.g., methanol) solvents.
  • Conductivity Measurements : Correlate ion dissociation with solvent dielectric constants .
  • Thermodynamic Modeling : Use association constants (e.g., ion-pair KaK_a) to predict solubility trends .

Q. Can this compound stabilize reactive intermediates in organometallic reactions?

Yes. Its low nucleophilicity stabilizes electrophilic intermediates (e.g., carbocations or metal-alkyl complexes) in Friedel-Crafts or C–H activation reactions. For example, it enhances turnover numbers (TONs) in Pd-catalyzed cross-couplings by preventing catalyst poisoning .

Methodological Considerations

Q. How to optimize reaction conditions for ion-exchange synthesis?

  • Temperature : 25–40°C balances reaction rate and byproduct formation.
  • Solvent Choice : Dichloromethane or toluene minimizes side reactions.
  • Stoichiometry : Use a 10% excess of NH4_4Cl to ensure complete cation exchange .

Q. What analytical challenges arise in quantifying trace impurities?

Fluorinated byproducts (e.g., residual pentafluorobenzene) require GC-MS with electron capture detection (ECD) for ppm-level sensitivity. ICP-OES detects metal contaminants (e.g., Mg2+^{2+}) from Grignard reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.